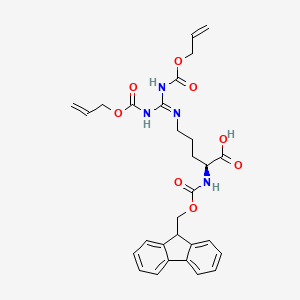

Fmoc-Arg(Aloc)2-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Aloc)2-OH typically involves the protection of the arginine side chain with allyloxycarbonyl (Aloc) groups and the N-terminal with a fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the protection of the arginine side chain using allyloxycarbonyl chloride in the presence of a base such as triethylamine. The N-terminal is then protected with fluorenylmethyloxycarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Arg(Aloc)2-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Fmoc group is typically achieved using piperidine, while the Aloc groups can be removed using palladium-catalyzed hydrogenation.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; palladium catalysts for Aloc removal.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotection steps yield free arginine residues within the peptide chain .

Aplicaciones Científicas De Investigación

Fmoc-Arg(Aloc)2-OH is extensively used in scientific research, particularly in the fields of:

Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.

Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.

Industry: Utilized in the production of synthetic peptides for various applications, including drug development and biochemical research .

Mecanismo De Acción

The mechanism of action of Fmoc-Arg(Aloc)2-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the N-terminal amine, preventing unwanted reactions during peptide chain elongation. The Aloc groups protect the side chain of arginine, allowing for selective deprotection and subsequent functionalization. These protecting groups are removed under specific conditions to yield the desired peptide sequence .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protecting group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

Fmoc-Arg(Boc)2-OH: Uses tert-butyloxycarbonyl groups for side chain protection.

Uniqueness

Fmoc-Arg(Aloc)2-OH is unique due to its use of allyloxycarbonyl groups, which offer selective deprotection options that are not available with other protecting groups. This makes it particularly useful in complex peptide synthesis where orthogonal protection strategies are required .

Actividad Biológica

Fmoc-Arg(Aloc)2-OH, a derivative of the amino acid L-arginine, is a crucial compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a Fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus and two Allyloxycarbonyl (Alloc) groups protecting the guanidine side chain. Its unique structure enables selective incorporation of L-arginine into peptides, which can exhibit significant biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C₃₁H₃₆N₄O₈, and its CAS number is 148893-34-9. The structure consists of:

- Fmoc Group : Provides stability and protects the amine during synthesis.

- Alloc Groups : Protect the guanidine functionality, allowing for controlled deprotection during later stages of synthesis.

Biological Significance

Peptide Therapeutics : this compound is instrumental in synthesizing peptides that can modulate biological processes. Arginine is known for its roles in nitric oxide production, immune response modulation, and as a precursor for various bioactive molecules. The incorporation of arginine into peptides can enhance their therapeutic potential, especially in cardiovascular and immune-related conditions.

Research Applications : Studies have shown that peptides synthesized with this compound can exhibit antimicrobial properties, promote wound healing, and enhance cellular signaling pathways. For instance, arginine-rich peptides have been implicated in improving endothelial function and promoting angiogenesis.

Stability and Reactivity

The stability of this compound in solution has been evaluated under various conditions. A study demonstrated that solutions of this compound maintained stability over time when stored in DMF and NMP solvents. The degradation rates were monitored using high-performance liquid chromatography (HPLC), revealing minimal degradation within the first week but notable changes after longer periods .

Table 1: Stability of this compound in Different Solvents

| Time (h) | DMF (%) | NMP (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 98 | 97 |

| 24 | 95 | 93 |

| 48 | 92 | 90 |

| 168 (7d) | 85 | 80 |

Case Studies

- Antimicrobial Activity : A peptide synthesized using this compound demonstrated significant antimicrobial activity against various strains of bacteria. The study indicated that the incorporation of arginine enhanced the peptide's ability to disrupt bacterial membranes, leading to cell lysis.

- Wound Healing : Research involving a peptide containing this compound showed improved wound healing properties in animal models. The peptide promoted fibroblast migration and proliferation, essential processes for tissue repair .

- Cardiovascular Health : Another study explored the effects of arginine-rich peptides on endothelial function. The results indicated that these peptides could enhance nitric oxide production, leading to improved vascular relaxation and blood flow .

Propiedades

IUPAC Name |

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPFZCDVPTYBLY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856228 | |

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148893-34-9 | |

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.